molecular formula C42H60O6 B14271816 2,3,6,7,10,11-Hexa-tert-butoxytriphenylene CAS No. 162281-25-6

2,3,6,7,10,11-Hexa-tert-butoxytriphenylene

Cat. No.: B14271816
CAS No.: 162281-25-6
M. Wt: 660.9 g/mol
InChI Key: KUBZBIDGRWWPON-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexa-tert-butoxytriphenylene is a complex organic compound belonging to the triphenylene family. Triphenylenes are polycyclic aromatic hydrocarbons known for their unique structural and electronic properties. The compound is characterized by its six tert-butoxy groups attached to the triphenylene core, which significantly influences its chemical behavior and applications.

Preparation Methods

The synthesis of 2,3,6,7,10,11-Hexa-tert-butoxytriphenylene typically involves the following steps:

Chemical Reactions Analysis

2,3,6,7,10,11-Hexa-tert-butoxytriphenylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.

Scientific Research Applications

2,3,6,7,10,11-Hexa-tert-butoxytriphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexa-tert-butoxytriphenylene involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions influence the compound’s electronic properties and its ability to form stable complexes with other molecules. The pathways involved in its mechanism of action are primarily related to its aromatic core and the tert-butoxy substituents.

Comparison with Similar Compounds

2,3,6,7,10,11-Hexa-tert-butoxytriphenylene can be compared with other similar compounds in the triphenylene family:

Properties

CAS No.

162281-25-6

Molecular Formula

C42H60O6

Molecular Weight

660.9 g/mol

IUPAC Name

2,3,6,7,10,11-hexakis[(2-methylpropan-2-yl)oxy]triphenylene

InChI

InChI=1S/C42H60O6/c1-37(2,3)43-31-19-25-26(20-32(31)44-38(4,5)6)28-22-34(46-40(10,11)12)36(48-42(16,17)18)24-30(28)29-23-35(47-41(13,14)15)33(21-27(25)29)45-39(7,8)9/h19-24H,1-18H3

InChI Key

KUBZBIDGRWWPON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

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